6-Nitro-2-chromanone

Description

Contextualization of the Chromanone Scaffold in Organic Chemistry

The chromanone framework, chemically known as 3,4-dihydro-2H-1-benzopyran-2-one, is a prominent heterocyclic system featuring a benzene (B151609) ring fused to a dihydropyranone ring. researchgate.net This core structure, also referred to as 3,4-dihydrocoumarin, is a recurring motif in a variety of natural products and serves as a "privileged scaffold" in medicinal chemistry and drug discovery programs. semanticscholar.orgnih.govhmdb.ca The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors, highlighting the versatility of the chromanone core. researchgate.net Its structural rigidity and the presence of a lactone (a cyclic ester) make it a valuable building block for creating a wide array of more complex molecules with diverse pharmacological properties. researchgate.netsemanticscholar.org

Significance of Nitro Group Functionalization in Heterocyclic Systems

The introduction of a nitro (–NO₂) group onto a heterocyclic system is a powerful and common strategy in organic synthesis. The nitro group is one of the strongest electron-withdrawing groups, and its presence significantly alters the electronic properties of the molecule to which it is attached. uni-rostock.detaylorandfrancis.com This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution reactions. uni-rostock.desci-hub.se

Crucially, the nitro group is a versatile synthetic handle. It can be readily reduced to an amino (–NH₂) group, which is a key functional group in many biologically active compounds. uni-rostock.de This transformation from an electron-withdrawing group to an electron-donating group dramatically changes the molecule's properties and opens up numerous pathways for further chemical modification. uni-rostock.de The utility of nitro compounds extends to their role as precursors in the synthesis of various heterocycles and as modulators of biological activity in their own right. nih.govresearchgate.net

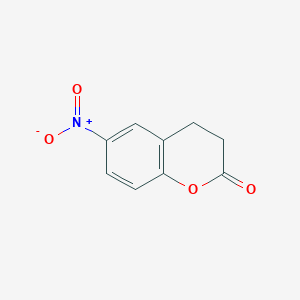

Structural Considerations and Isomeric Distinctions: Focus on 6-Nitro-2-chromanone (3,4-dihydro-6-nitro-2H-1-benzopyran-2-one)

This compound, systematically named 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one, is a specific isomer within the nitro-substituted chromanone family. cymitquimica.com The numbering of the chromanone scaffold dictates that the nitro group in this compound is attached to the 6th position of the bicyclic system, which is on the benzene ring para to the ring-junction carbon bearing the oxygen atom.

The position of the nitro group is critical, as different isomers exhibit distinct chemical reactivity and physical properties. For example, the nitration of 4-chromanone (B43037) (a related but different scaffold) can yield both 6-nitro and 8-nitro isomers. google.com Similarly, for the 2-chromanone scaffold, other positional isomers such as 5-nitro-, 7-nitro-, and 8-nitro-2-chromanone are theoretically possible. The specific placement at the 6-position in this compound influences the electronic distribution across the entire molecule, impacting its reactivity in subsequent synthetic steps.

Below is a data table summarizing key properties of this compound.

| Property | Value |

| Systematic Name | 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one |

| Common Synonyms | 6-Nitrochroman-2-one, 3,4-Dihydro-6-nitrocoumarin |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 34989-53-8 |

Data sourced from multiple chemical databases. cymitquimica.com

Overview of Research Trends and Challenges in Nitro-Substituted Benzopyranones

Research involving nitro-substituted benzopyranones, including this compound, is largely driven by their utility as synthetic intermediates. chemimpex.comchemimpex.com A primary trend is the use of these compounds as precursors for amino-substituted derivatives. mdpi.com The reduction of the nitro group to an amine is a common and pivotal step, often accomplished using reagents like iron powder in the presence of an acid. mdpi.com These resulting aminochromanones are then used to build more complex molecules with potential applications in medicinal chemistry.

A significant challenge in this area is the synthesis of the nitro-substituted scaffold itself. Direct nitration of the parent chromanone or a suitable precursor is a common method. google.commdpi.com However, this can lead to a mixture of positional isomers, necessitating careful control of reaction conditions to achieve regioselectivity (the preferential formation of one isomer over others). google.com For instance, the nitration of 2-oxo-2H-chromene-3-carboxylic acid is a method used to produce a nitro-substituted coumarin (B35378) derivative, highlighting a synthetic strategy in a related system.

Furthermore, the reactivity of the entire molecule must be managed. The nitro group can activate the molecule for certain reactions, but it can also interfere with others or require protection/deprotection steps, adding complexity to synthetic routes. uni-rostock.deresearchgate.net Despite these challenges, the versatility of the nitro group as a synthetic tool ensures that nitro-substituted benzopyranones like this compound will remain valuable building blocks in the ongoing quest for novel and functional molecules. acs.orggoogle.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHGBRHKCJJPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295782 | |

| Record name | 6-Nitro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20920-99-4 | |

| Record name | NSC105511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Nitro 2 Chromanone and Analogues

Reactivity of the Nitro Group (–NO2)

The nitro group is a versatile functional group that can undergo several important transformations and can modulate the reactivity of the entire molecule. Its strong electron-withdrawing nature is central to its chemical character. wikipedia.org

One of the most synthetically useful reactions of the nitro group is its reduction to a primary amine (–NH2). This transformation is critical as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's electronic properties and providing a key synthetic handle for further functionalization. researchgate.netscispace.com The resulting 6-amino-2-chromanone derivatives are valuable intermediates in the synthesis of various biologically active compounds and materials. researchgate.net

Catalytic hydrogenation is an efficient and clean method for the reduction of aromatic nitro compounds. sioc-journal.cn This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org For nitrochromene and nitrochromanone systems, palladium on carbon (Pd/C) is a commonly employed catalyst. The reaction involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group, ultimately yielding the amine and water as the only byproduct. libretexts.orgchim.it

While specific data for 6-nitro-2-chromanone is not extensively detailed in the provided literature, the reduction of analogous 3-nitrochromenes to 3-aminochromanes has been successfully achieved using hydrogen over a Pd/C catalyst, indicating the viability of this method for the 6-nitro isomer. chim.it The process is generally high-yielding and proceeds under relatively mild conditions.

Table 1: Examples of Catalytic Hydrogenation on Related Chromone (B188151) Scaffolds This table is illustrative of typical conditions used for the reduction of nitro groups on chromone-related structures.

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitro-2-phenyl-2H-chromene | Pd/C | H₂ gas, Solvent (e.g., Ethanol) | 3-Amino-2-phenylchromane | Not specified | chim.it |

| Generic Aromatic Nitro Compound | Noble Metal Catalyst (e.g., Pt, Pd) or Nickel Catalyst | H₂ gas, Solution or Melt | Corresponding Aromatic Amine | High | google.com |

A variety of chemical reagents can achieve the reduction of the nitro group. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation. Common reagents include metals in acidic media (e.g., Fe/HCl, Sn/HCl) and reducing salts like sodium dithionite (B78146) (Na₂S₂O₄). ias.ac.incore.ac.uk

For instance, the reduction of 7-hydroxy-8-bromo-2-methyl-6-nitro-chromone to the corresponding 6-amino derivative was effectively carried out using sodium dithionite in an alcohol-water-ammonia mixture. The reaction proceeded upon heating until a clear solution was obtained, followed by neutralization. ias.ac.in Similarly, the reduction of a 6-nitro group on a 2,5,8-trimethylchromone scaffold has been accomplished using iron in the presence of hydrochloric acid (Fe/HCl) to produce the 6-amino derivative. core.ac.uk

Table 2: Examples of Chemical Reduction of Nitrochromone Analogues

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-Hydroxy-8-bromo-2-methyl-6-nitro-chromone | Sodium dithionite (Na₂S₂O₄) | Alcohol, Water, Ammonia, Reflux | 6-Amino-7-hydroxy-8-bromo-2-methyl-chromone | Not specified | ias.ac.in |

| 2,5,8-Trimethyl-6-nitrochromone | Fe/HCl | Not specified | 6-Amino-2,5,8-trimethylchromone | Not specified | core.ac.uk |

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.org Its presence on the aromatic ring of this compound has a profound activating effect, particularly by decreasing the electron density of the benzene (B151609) ring. This electronic influence enhances the electrophilicity of the chromone system, making it more susceptible to attack by nucleophiles. beilstein-journals.orgontosight.aichemimpex.com

This activation is crucial for facilitating reactions that would otherwise be difficult on an unsubstituted or electron-rich aromatic ring. For example, the electron-withdrawing character of the nitro group increases the electrophilicity of the pyrone ring, influencing its reactivity in domino reactions. beilstein-journals.org This property is fundamental to its participation in nucleophilic aromatic substitution and its influence on C-H activation, as discussed in the following sections.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. wikipedia.org The reaction is facilitated when groups like –NO₂ are positioned ortho or para to a suitable leaving group (typically a halide). libretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. libretexts.orgmasterorganicchemistry.comyoutube.com

In the context of this compound, the nitro group at the C6 position would strongly activate leaving groups at the C5 and C7 positions (ortho and para, respectively) toward SNAr. More remarkably, the nitro group itself can act as a leaving group in certain intramolecular SNAr reactions, a transformation that has been used to synthesize fused heterocyclic systems. researchgate.net This highlights the dual role of the nitro group: it can either activate a leaving group or be the leaving group itself, depending on the reaction conditions and substrate structure.

Modern synthetic chemistry increasingly utilizes C-H activation to form new carbon-carbon and carbon-heteroatom bonds directly, offering a more atom-economical approach than traditional cross-coupling reactions. tcichemicals.com The nitro group has emerged as a competent directing group in such transformations, capable of controlling the regioselectivity of the reaction. researchgate.netrsc.org

In palladium-catalyzed direct arylation reactions, the nitro group can direct the functionalization to the C-H bond at its ortho position. rsc.orgresearchgate.net For this compound, this directing effect would be expected to favor C-H activation and subsequent arylation at the C5 and C7 positions of the aromatic ring. This regiochemical control is attributed to the coordination of the catalyst to the oxygen atoms of the nitro group, which positions the metal center in proximity to the ortho C-H bonds, facilitating their cleavage in the catalytic cycle. This strategy provides a powerful tool for the selective synthesis of complex, substituted chromanone derivatives. rsc.org

Reductive Transformations to Amino Functionality

Reactivity of the Dihydro-Pyrone Lactone Ring (C-2 Carbonyl and Ether Linkage)

The dihydro-pyrone ring of this compound and its analogues is characterized by two primary reactive sites: the electrophilic C-2 carbonyl carbon and the adjacent ether linkage. This arrangement makes the lactone susceptible to nucleophilic attack, which typically initiates a ring-opening event. The presence of the electron-withdrawing nitro group on the benzene ring further enhances the electrophilicity of the pyrone system, influencing its reactivity profile.

Nucleophilic Ring Opening and Recyclization Reactionsrsc.orgresearchgate.netresearchgate.net

The reaction of chromones and their derivatives with nucleophiles is a cornerstone of their chemistry, providing pathways to a diverse array of heterocyclic structures. rsc.org The process generally begins with a nucleophilic attack at the C-2 position of the pyrone ring, which is the most electrophilic center. researchgate.nettutorsglobe.comcore.ac.uk This attack leads to the cleavage of the pyran ring. core.ac.uk The resulting intermediate can then undergo subsequent intramolecular reactions, leading to the formation of new ring systems. The nature of the final product is highly dependent on the nucleophile used, the substituents on the chromone core, and the reaction conditions. researchgate.netresearchgate.net

The reaction of chromone derivatives with carbon nucleophiles, particularly active methylene (B1212753) compounds, serves as a versatile method for synthesizing complex heterocyclic systems. These reactions often proceed via a domino sequence involving Michael addition, ring opening, and subsequent recyclization. beilstein-journals.orgtubitak.gov.tr

For instance, the base-mediated reaction of 2,3-unsubstituted chromones with dimethyl acetone-1,3-dicarboxylate results in the formation of benzocoumarins. beilstein-journals.org The proposed mechanism involves a 1,4-addition of the dicarboxylate anion to the chromone's α,β-unsaturated system, leading to ring cleavage. A subsequent intramolecular Knoevenagel condensation followed by lactonization yields the final product. beilstein-journals.org The presence of a nitro group on the chromone ring has been shown to yield good product yields in related reactions. beilstein-journals.org

The reactivity of 3-nitrochromone with various carbon nucleophiles has been studied, revealing that the mode of cyclization is dependent on the specific nucleophile. researchgate.net Treatment with malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of eight-membered benzoxocinone derivatives. researchgate.net In contrast, reactions with other active methylene compounds can lead to different heterocyclic systems like pyridines and chromenones. researchgate.netresearchgate.net

Table 1: Reactions of Chromone Analogues with Carbon Nucleophiles

| Chromone Derivative | Carbon Nucleophile | Base/Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Unsubstituted Chromone | Dimethyl acetone-1,3-dicarboxylate | DBU | Benzocoumarine | 56% | beilstein-journals.org |

| 3-Nitrochromone | Malononitrile | Piperidine | Benzoxocinone derivative | - | researchgate.net |

| 3-Nitrochromone | Ethyl Cyanoacetate | Piperidine | Benzoxocinone derivative | - | researchgate.net |

| 3-Nitrochromone | Dimedone | Piperidine | Chromenone derivative | - | researchgate.net |

Nitrogen nucleophiles readily react with the chromone scaffold, initiating ring-opening and subsequent recyclization to form a variety of nitrogen-containing heterocycles. rsc.orgcore.ac.uk The initial step is the nucleophilic attack at the C-2 position, which is more electrophilic than the C-4 carbonyl, leading to the cleavage of the pyrone ring. rsc.orgtutorsglobe.com

A classic example is the reaction of chromones with hydrazine (B178648) hydrate, which yields 3(5)-(2-hydroxyaryl)pyrazoles. mdpi.com The mechanism involves the attack of hydrazine at C-2, opening the ring to form an intermediate that then undergoes intramolecular condensation to form the pyrazole (B372694) ring. mdpi.com Similarly, reactions with substituted hydrazines, hydroxylamine, guanidine, and various amines lead to a diverse range of products, including pyrazoles, oxazoles, and pyrimidines, through ring-opening/ring-closure (RORC) pathways. rsc.org The presence of a nitro group can influence the reactivity and has been shown to increase the cytotoxic effects of some resulting products. rsc.org

Table 2: Reactions of Chromone Analogues with Nitrogen Nucleophiles

| Chromone Derivative | Nitrogen Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Generic Chromone | Hydrazine Hydrate | Neutral | 3(5)-(2-Hydroxyaryl)pyrazole | mdpi.com |

| Chromonylidene-thiazolidinone | Hydrazine Hydrate | Ethanol, reflux | Pyrazole derivative | rsc.org |

| Chromonylidene-thiazolidinone | Phenylhydrazine | Ethanol, reflux | Pyrazole derivative | rsc.org |

| Chromonylidene-thiazolidinone | Hydroxylamine HCl | Ethanolic Sodium Ethoxide | Oxazole derivative | rsc.org |

| Chromonylidene-thiazolidinone | Guanidine Carbonate | Ethanolic Sodium Ethoxide | Pyrimidine derivative | rsc.org |

The outcome of nucleophilic attack on the chromone ring is governed by a delicate interplay of several factors, leading to significant product diversity. Key determinants include the nature of the substituent at the C-3 position, the type of nucleophile employed, and the electronic properties of substituents on the benzene ring, such as the 6-nitro group. researchgate.netbeilstein-journals.org

The regioselectivity of cyclization can be influenced by steric hindrance. For example, in the reaction of 3-(2-nitrobenzoyl)chromones with dimethyl acetone-1,3-dicarboxylate, cyclization occurs at the less sterically hindered carbonyl group of the intermediate. beilstein-journals.org The electronic nature of substituents is also critical. Electron-withdrawing groups, like the nitro group, enhance the electrophilicity of the chromone system, often leading to good reaction yields. beilstein-journals.org Conversely, the presence of a highly deactivating nitro group can sometimes preclude certain reaction pathways, such as the hydrolysis of an ester to a carboxylic acid, by stabilizing intermediates or reducing solubility. nih.gov

The nucleophile itself plays a pivotal role. Strong nucleophiles like hydrazines typically attack the most electrophilic C-2 center. researchgate.net However, the structure of the nucleophile dictates the subsequent recyclization pathway. For instance, 1,2-bi-nucleophiles like hydrazine lead to five-membered rings (pyrazoles), while 1,3-bi-nucleophiles like urea (B33335) yield six-membered rings (pyrimidines). rsc.org

Hydrolysis and Esterification of the Lactone Moiety

The lactone functionality in 2-chromanones can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding 3-(2-hydroxyphenyl)propanoic acid. In the context of chromone-2-carboxylic acids, which are related structures, the hydrolysis of ester derivatives is a key step in their synthesis. For instance, 3-nitro-4-chromanone ester derivatives can be hydrolyzed using 6 N HCl to provide the corresponding carboxylic acids. rsc.org

Conversely, the resulting carboxylic acids can be re-esterified. The condensation of these acids with various alcohols in the presence of reagents like thionyl chloride yields the corresponding ester compounds. rsc.org However, the synthesis of certain chromone derivatives can be challenging. In an attempt to synthesize 6-nitro-chromone-2-carboxylic acid, the reaction yielded the corresponding methyl ester instead of the desired acid. nih.gov This outcome suggests that the strongly electron-withdrawing nitro group can deactivate the system towards ester hydrolysis, possibly by stabilizing the ester or reducing its solubility in the reaction medium. nih.gov Catalytic hydrogenation of 6-nitro-4-oxochromen-2-carboxylic acid can lead to different products, including the 6-amino-chromone or the 6-aminochromanone, depending on the reaction conditions. rsc.org

Specific Reactions of the Saturated C3-C4 Bond

Reactions often occur at the C4 position, adjacent to the saturated bond. For example, coumarin-3-carboxylic acids can undergo a regioselective Heck reaction at the C4-position. ias.ac.in While this applies to an unsaturated precursor, the resulting products are often 4-arylchroman-2-ones, demonstrating a method to functionalize the C4 position. ias.ac.in Michael-type additions to the C3-C4 double bond of coumarins are a primary route to synthesizing chroman-2-one derivatives, indicating the importance of reactions at this part of the molecule. mdpi.com

The polarity of the atoms in the heterocyclic ring influences reactivity. Theoretical studies on phosphonated coumarins, which are structurally related to chromanones, indicate that the presence of electron-withdrawing groups significantly alters the electrophilicity of the ring carbons. mdpi.com Furthermore, comparisons between the 13C NMR data of (E)-2-benzylidene-1-tetralones and the analogous (E)-2-benzylidene-4-chromanones show that the C=C bond is more polarized in the chromanone derivatives. mdpi.com This increased polarity, stemming from the resonance interaction involving the ring's ether oxygen, can influence the reactivity of adjacent bonds, including the C3-C4 single bond in the saturated chromanone system. This suggests that the C3 position, alpha to the carbonyl, can be activated for enolate formation and subsequent reactions.

Reactivity of the Aromatic Benzene Ring

Electrophilic Aromatic Substitution (Post-Nitration)

Following the initial nitration to form this compound, any subsequent electrophilic aromatic substitution (EAS) is substantially more challenging. The nitro group is a powerful deactivating group, reducing the electron density of the aromatic ring and making it less nucleophilic. libretexts.orglibretexts.org This deactivation is a result of both a strong inductive electron withdrawal and a resonance effect that pulls electron density from the ring. libretexts.orglibretexts.org

Consequently, further EAS reactions require harsh conditions. The nitro group acts as a meta-director for subsequent electrophilic attack. makingmolecules.com This is because the deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. The carbocation intermediate (a sigma complex or benzenonium ion) formed during electrophilic attack is least destabilized when the new electrophile adds to the meta position (C5 or C7). masterorganicchemistry.comlibretexts.org Attack at the ortho or para positions would place a partial positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly energetically unfavorable.

While specific examples of post-nitration EAS on this compound itself are not extensively documented in readily available literature, the principles of EAS on nitro-substituted aromatic compounds are well-established. makingmolecules.commasterorganicchemistry.com For instance, the bromination of nitrobenzene (B124822) requires a catalyst and results predominantly in the meta-bromo product. A similar outcome would be anticipated for this compound, with substitution occurring at the C5 or C7 position.

Nucleophilic Aromatic Substitution Mediated by Nitro Group

The potent electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. For SNAr to occur, the ring must be electron-poor, and a good leaving group (typically a halide) must be present. wikipedia.org

The nitro group is a strong activator for SNAr, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In such cases, the nitro group can stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction. masterorganicchemistry.com

In the context of this compound analogues, if a leaving group like a halogen were present at the C5 or C7 position (ortho or para to the lactone's oxygen but meta to the nitro group), the SNAr reaction would be less favorable. However, if an analogue such as 5-halo-6-nitro-2-chromanone were used, the nitro group would be para to the halide, strongly activating it for displacement by nucleophiles like alkoxides, amines, or thiolates. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of the resonance-stabilized Meisenheimer complex being the rate-determining step. mdpi.com Research has shown that a nitro group can serve as a leaving group itself in some nucleophilic aromatic substitutions for radiofluorination. core.ac.uk

Detailed Mechanistic Studies of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction pathways and optimizing the synthesis of desired products. Research has focused on elucidating the transient species, energy landscapes, and the role of catalysts in these transformations.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies, often supported by computational chemistry, have provided insight into the intermediates and transition states of reactions involving nitro-substituted chromanones and related structures.

Electrophilic Aromatic Substitution: In the nitration of coumarin (B35378) to form 6-nitro-2H-chromen-2-one, a key analogue, Molecular Electron Density Theory (MEDT) studies have elucidated the reaction mechanism. The reaction proceeds through the electrophilic attack of the nitronium ion (NO₂⁺) on the coumarin ring. mdpi.com The regioselectivity is determined by the most favorable transition state (TS), which corresponds to the attack on the C6 carbon. This leads to a tetrahedral cation intermediate, which then loses a proton to yield the final product. mdpi.com The transition state leading to the 6-nitro product is the earliest and most favorable among the competing possibilities. mdpi.com

Nucleophilic Aromatic Substitution: For SNAr reactions, the key intermediate is the Meisenheimer complex. libretexts.org This is a negatively charged species where both the leaving group and the incoming nucleophile are attached to the same carbon atom, temporarily disrupting the ring's aromaticity. libretexts.org The stability of this complex is paramount, and it is significantly enhanced by the presence of electron-withdrawing groups like the nitro group at the ortho or para positions. libretexts.org

Cycloaddition Reactions: In reactions involving the nitroalkene part of related 3-nitrochromene systems, cycloadditions with dipoles like azomethine ylides proceed via specific transition states that determine the stereochemistry of the product. Crystal structure analysis has confirmed that the major diastereomer often results from an endo transition state. chim.it Computational studies on similar systems, such as the conversion of spiropyrans to merocyanines, have been used to map reaction pathways and identify the structures of various transition states and intermediates. researchgate.net

The table below summarizes key intermediates and transition states identified in reactions related to nitro-substituted chromanones.

| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Method of Elucidation | Ref |

| Electrophilic Nitration | Tetrahedral Cation (Sigma Complex) | Regioisomeric Transition State (TS-C6) | Computational (MEDT) | mdpi.com |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Addition Transition State | Mechanistic Postulation | libretexts.org |

| [3+2] Cycloaddition | Not specified | Endo Transition State | X-ray Crystallography | chim.it |

| Spiropyran-Merocyanine Conversion | Merocyanine Conformers | C-O Bond Cleavage TS, Isomerization TS | Computational (DFT) | researchgate.net |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of chemical reactions is often governed by a competition between kinetic and thermodynamic control. libretexts.org

Kinetic Control: The product that is formed fastest is the kinetic product. Its formation proceeds via the pathway with the lowest activation energy (Ea). libretexts.org In the electrophilic nitration of coumarin, the preferential formation of the 6-nitro isomer is a result of kinetic control, as the transition state leading to this product is the most energetically favorable. mdpi.com

Thermodynamic Control: The most stable product is the thermodynamic product. Its formation is favored under conditions that allow for equilibration, typically higher temperatures or longer reaction times, enabling the reaction to proceed to the lowest energy state. libretexts.orgmasterorganicchemistry.com In some reactions of substituted chromanes, different isomers can be obtained by varying reaction conditions, indicating a switch between kinetic and thermodynamic control. For example, specific trans-trans-isomers of certain chromane (B1220400) derivatives were synthesized by using higher temperatures, suggesting they are the thermodynamically favored products. chim.it

Kinetic studies on related radical reactions have determined rate constants and activation energies for hydrogen abstraction, highlighting the influence of substituent effects on reaction rates. psu.edu For instance, the activation energy for the decomposition of high-energy nitro compounds has been determined, providing insight into their thermal stability and reaction kinetics. mdpi.com

| Reaction | Product Type | Controlling Factor | Conditions | Ref |

| Nitration of Coumarin | 6-Nitro-2H-chromen-2-one | Kinetic | Low Temperature | mdpi.com |

| Formation of trans-trans-chromanes | trans-trans-isomer | Thermodynamic | Higher Temperature (40-60°C) | chim.it |

| H-atom abstraction from phenols by DPPH• | Phenoxyl radical | Kinetic | Low Temperature (298 K) | psu.edu |

Role of Catalysis in Directing Reaction Outcomes

Catalysis is a cornerstone of modern organic synthesis, enabling control over reaction rate, regioselectivity, and stereoselectivity. ijrpc.com

Acid/Base Catalysis: Simple acid and base catalysis is common in the synthesis of the chromone core itself. Catalysts like polyphosphoric acid, acetic acid, or p-toluenesulfonic acid are used to facilitate the final ring-closing condensation step. ijrpc.com In the synthesis of 3-nitrochromenes, bases like triethylamine (B128534) or DABCO are frequently employed to promote the initial oxa-Michael addition. chim.it

Organocatalysis: Chiral organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have been instrumental in achieving high enantioselectivity in reactions of nitro-substituted heterocycles. beilstein-journals.org For example, Takemoto's catalyst has been used in the asymmetric kinetic resolution of 3-nitro-2H-chromenes. chim.it Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze intramolecular reactions to yield chromanones with high enantioselectivity. nih.gov

Metal Catalysis: Transition metal catalysts, particularly those based on copper and palladium, are widely used. Copper catalysts are effective in tandem reactions for synthesizing chromone-fused pyrazoles, where a C-H activation step is key to the mechanism. mdpi.com In a direct catalytic asymmetric vinylogous addition of butenolides to chromones, a copper(I) catalyst with a specific chiral ligand was used to reverse the intrinsic diastereoselectivity of the reaction, favoring the anti-adduct over the syn-adduct. rsc.org

The choice of catalyst can dramatically alter the reaction pathway. For instance, in iron-catalyzed reactions of nitriles and alcohols, simply changing the base can switch the mechanism between a "borrowing hydrogen" protocol and a dehydrogenative coupling protocol. acs.org

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 6-Nitro-2-chromanone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and type of protons and carbons in the molecule. The electron-withdrawing nature of the nitro group (-NO₂) and the lactone ring significantly influences the chemical shifts of the aromatic and vinylic protons and carbons.

In the ¹H NMR spectrum of 6-nitrocoumarin, recorded in deuterochloroform (CDCl₃), the protons on the coumarin (B35378) scaffold appear at distinct chemical shifts (δ) chemicalbook.com. The vinylic protons of the α,β-unsaturated lactone system, H-3 and H-4, are observed as doublets due to their vicinal coupling. The protons on the benzene (B151609) ring, H-5, H-7, and H-8, exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted aromatic system, further influenced by the strongly de-shielding nitro group at the C-6 position chemicalbook.com.

The ¹³C NMR spectrum provides complementary information, showing nine distinct carbon signals corresponding to the nine carbon atoms in the 6-nitrocoumarin structure. The carbonyl carbon (C-2) of the lactone is typically observed at a downfield chemical shift. The carbon atom bearing the nitro group (C-6) and the other aromatic carbons are also resolved, with their chemical shifts reflecting the electronic effects of the substituents chemicalbook.com.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR Data chemicalbook.com | ¹³C NMR Data chemicalbook.com | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity & J (Hz) | Position | δ (ppm) |

| H-3 | 6.60 | d, J = 9.5 | C-2 | 158.8 |

| H-4 | 7.83 | d, J = 9.5 | C-3 | 118.8 |

| H-5 | 8.46 | d, J = 2.5 | C-4 | 142.2 |

| H-7 | 8.42 | dd, J = 9.0, 2.5 | C-4a | 118.1 |

| H-8 | 7.48 | d, J = 9.0 | C-5 | 126.6 |

| C-6 | 144.0 | |||

| C-7 | 123.7 | |||

| C-8 | 118.8 | |||

| C-8a | 157.5 |

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals at δ 6.60 (H-3) and δ 7.83 (H-4) would confirm their vicinal relationship. Similarly, correlations between the aromatic protons (H-7 and H-8) would establish their connectivity on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks connecting the signals for H-3, H-4, H-5, H-7, and H-8 to their corresponding carbon signals (C-3, C-4, C-5, C-7, and C-8), allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (typically two- or three-bond) ¹H-¹³C correlations, which helps in assembling the molecular skeleton and assigning quaternary (non-protonated) carbons. Key expected correlations for this compound would include cross-peaks from H-4 to the carbonyl carbon C-2 and the bridgehead carbon C-4a, and from H-5 to C-4a and C-7. These correlations definitively piece together the fused ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of this compound. The compound has a molecular formula of C₉H₅NO₄, corresponding to a monoisotopic mass of 191.02185 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other potential structures with the same nominal mass.

Under electron ionization (EI), the this compound molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 191. This molecular ion is energetically unstable and undergoes characteristic fragmentation, providing a fingerprint that aids in structural confirmation.

The primary fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. For 6-nitrocoumarin, this results in a significant fragment ion at m/z 163. Subsequent fragmentations of the benzofuran-like intermediate lead to other characteristic ions. The presence of the nitro group introduces additional fragmentation pathways, such as the loss of NO₂ (46 Da) or NO (30 Da). A study on the fragmentation of 6-substituted coumarins noted that 6-nitrocoumarin exhibits common fragments at m/z 117 and 89 chemicalbook.com. An unusual pathway, attributed to the nitro group, can also lead to fragments characteristic of benzoyl derivatives at m/z 105 and 77 fishersci.ca.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Neutral Loss | Reference |

|---|---|---|---|

| 191 | [M]⁺• (Molecular Ion) | - | chemicalbook.comfishersci.ca |

| 163 | [M - CO]⁺• | CO (28 Da) | chemicalbook.com |

| 145 | [M - NO₂]⁺ | NO₂ (46 Da) | |

| 117 | [M - CO - C₂H₂]⁺• or [M - NO₂ - CO]⁺ | CO, C₂H₂ or NO₂, CO | chemicalbook.com |

| 105 | [C₇H₅O]⁺ (Benzoyl-like fragment) | - | fishersci.ca |

| 89 | [C₇H₅]⁺ | - | chemicalbook.com |

| 77 | [C₆H₅]⁺ (Phenyl fragment) | - | fishersci.ca |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks in the spectrum correspond to the nitro group and the α,β-unsaturated ester (lactone) carbonyl group.

Nitro Group (NO₂): Aromatic nitro compounds show two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the 1570–1490 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹. For a related nitro-chromene compound, these bands were observed around 1537 cm⁻¹ and 1332 cm⁻¹.

Carbonyl Group (C=O): The carbonyl group of the α,β-unsaturated lactone ring gives rise to a very strong and sharp absorption band. For coumarins, this C=O stretch is typically observed in the range of 1750–1715 cm⁻¹.

Aromatic Ring: The spectrum also shows absorptions related to the aromatic ring, including C=C stretching vibrations in the 1600–1450 cm⁻¹ region and C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

C-O Stretching: The C-O stretches of the lactone ester group are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100–3000 | Medium |

| C=O Stretch (Lactone) | Ester (α,β-unsaturated) | 1750–1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600–1450 | Medium to Weak |

| N-O Asymmetric Stretch | Nitro (NO₂) | 1570–1490 | Strong |

| N-O Symmetric Stretch | Nitro (NO₂) | 1370–1320 | Strong |

| C-O Stretch | Ester | 1300–1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature surveys and searches of crystallographic databases, including the Cambridge Structural Database (CSD), a complete single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions remain unavailable.

While crystallographic data for related compounds, such as various substituted nitro-coumarins and other chromone (B188151) derivatives, have been published, these cannot be directly extrapolated to define the precise solid-state structure of this compound. The position of the nitro group and the specific nature of the chromanone core are critical determinants of the crystal lattice and molecular conformation.

Future crystallographic studies on this compound would be invaluable. Such research would provide definitive insights into its molecular geometry and the nature of non-covalent interactions, such as π-π stacking or hydrogen bonding, that govern its crystal packing. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of organic molecules like 6-Nitro-2-chromanone. These methods allow for the prediction and analysis of various molecular characteristics that are often challenging to determine experimentally.

DFT calculations are fundamental for determining the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Such optimizations predict the most stable spatial arrangement of atoms in the molecule. While specific geometric parameters for this compound itself are not extensively detailed in the provided literature snippets, studies on related nitro-substituted chromone (B188151) and flavone (B191248) derivatives have utilized DFT to optimize structures iucr.orgiucr.orgnih.gov. For example, calculations on 6-Nitro-2-trifluoromethylchromone, a close analog, alongside X-ray diffraction, indicated that the fused ring system and the nitro group were coplanar, with the trifluoromethyl group adopting a nearly staggered conformation researchgate.netconicet.gov.aracs.org. These computational analyses are essential for understanding the molecule's three-dimensional structure and its potential for intermolecular interactions.

The electronic structure of this compound is critically assessed through the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's electronic stability, reactivity, and optical properties, such as its absorption spectrum. DFT calculations, including Time-Dependent DFT (TD-DFT), are used to predict these energy levels and understand electronic transitions researchgate.netresearchgate.nettandfonline.com. For related chromone derivatives, HOMO-LUMO gaps have been reported, providing comparative data on their electronic characteristics scispace.com. These analyses are vital for predicting charge transfer processes and potential electronic excitations within the this compound molecule.

Table 1: Electronic and Reactivity Properties of Related Chromone Derivatives This table presents values obtained from DFT calculations for analogous chromone systems, illustrating the types of electronic and reactivity parameters studied.

| Property | Compound | Value (eV) | Computational Level (approx.) | Reference |

| HOMO-LUMO Gap | TPC | 1.870 | DFT | scispace.com |

| Electrophilicity Index | TPC | 20.233 | DFT | scispace.com |

| HOMO-LUMO Gap | FHM | 1.649 | DFT | scispace.com |

| Electrophilicity Index | FHM | 22.581 | DFT | scispace.com |

| HOMO-LUMO Gap | PFH | 1.590 | DFT | scispace.com |

| Electrophilicity Index | PFH | 23.203 | DFT | scispace.com |

Note: TPC, FHM, and PFH are specific chromone derivatives studied in reference scispace.com. Data is presented for illustrative purposes of computational findings in related systems.

Electrostatic Potential (ESP) maps are generated from DFT calculations to visualize the electron density distribution on the molecular surface. These maps highlight regions of high electron density (nucleophilic sites, typically colored red) and low electron density (electrophilic sites, typically colored blue), thereby predicting potential sites for chemical reactions and intermolecular interactions iucr.orgiucr.orgnih.govresearchgate.netresearchgate.nettandfonline.comscispace.comresearchgate.net. For nitro-substituted aromatic and heterocyclic compounds, ESP analysis helps identify the influence of the nitro group on the electron distribution and predict preferred sites for electrophilic or nucleophilic attack on the this compound scaffold.

Conceptual DFT (CDFT) offers a suite of local reactivity descriptors, including Fukui functions and electrophilicity indices, which quantify the propensity of specific atoms or regions within a molecule to undergo chemical transformations. Fukui functions, calculated for atomic sites, indicate susceptibility to nucleophilic, electrophilic, or radical attack rsc.orgmdpi.comnih.govemerald.com. The electrophilicity index (ω) measures a molecule's ability to accept electrons, correlating with its potential reactivity and biological activity scispace.commdpi.com. Studies on coumarin (B35378) and chromone derivatives have utilized these indices to understand the influence of substituents, such as the nitro group, on the molecule's reactivity profile and to predict regioselectivity in reactions like electrophilic aromatic substitution mdpi.com.

Table 2: Computational Methods and Levels of Theory in Studies of Nitro-Chromone Derivatives This table summarizes common computational methodologies and theoretical levels employed in the investigation of nitro-chromone and related systems.

| Method/Level of Theory | Primary Application Area | Key Studies Mentioning Use |

| DFT (B3LYP) | Geometry Optimization, Electronic Structure, ESP Maps, Reaction Mechanisms | iucr.orgiucr.orgnih.govresearchgate.netresearchgate.nettandfonline.comscispace.comresearchgate.netnih.govmdpi.commdpi.com |

| DFT (B3LYP/6-31G*) | Geometry Optimization, Electronic Structure, ESP Maps | iucr.orgiucr.orgnih.gov |

| DFT (B3LYP/6-31G**) | Reaction Mechanism Simulation, Transition State Modeling | nih.gov |

| DFT (B3LYP/6-311++G(d,p)) | Geometry Optimization, Electronic Structure, IR Simulation, Conformational Analysis, UV-Vis Prediction | researchgate.netconicet.gov.aracs.orgresearchgate.nettandfonline.commdpi.com |

| TD-DFT | Electronic Transitions, UV-Vis Spectra Interpretation | researchgate.net |

| CDFT (Fukui Functions, ω) | Local Reactivity Analysis, Electrophilicity Prediction | scispace.comrsc.orgmdpi.comnih.govmdpi.com |

| Natural Bond Orbital (NBO) | Hyperconjugative Interactions, Electronic Structure | researchgate.netmdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Analysis | scispace.comd-nb.info |

Reaction Mechanism Simulation and Transition State Modeling

Computational chemistry plays a pivotal role in elucidating reaction mechanisms, identifying key intermediates, and determining energy barriers for chemical transformations involving this compound or its synthetic precursors. DFT calculations are extensively used to model reaction pathways, such as nitration reactions or cyclization processes, providing detailed mechanistic insights nih.govmdpi.comtandfonline.comnsf.gov. For instance, studies simulating the intramolecular Stetter reaction for chromanone synthesis have mapped out elementary steps, identified transition states, and calculated energy barriers using DFT nih.gov. Similarly, DFT has been applied to understand the regioselectivity of nitration reactions on coumarin scaffolds, helping to predict the preferred sites of electrophilic attack and the associated energy profiles mdpi.com. These simulations are critical for understanding reaction kinetics and optimizing synthetic routes.

Compound List:

this compound

6-Nitro-2-trifluoromethylchromone

Coumarin

TPC (a chromone derivative)

FHM (a chromone derivative)

PFH (a chromone derivative)

6 Nitro 2 Chromanone As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural attributes of 6-Nitro-2-chromanone make it an attractive starting material for the synthesis of a wide array of more complex organic molecules. The chromanone framework serves as a rigid scaffold, while the nitro group can be readily transformed into other functional groups, such as amines, enabling further molecular diversification.

Construction of Polycyclic Heterocyclic Systems

The reactivity of the chromanone ring system, particularly when activated by a nitro group, provides a platform for the construction of fused heterocyclic systems. While specific research on this compound is limited, related nitro-containing heterocycles are known to be valuable precursors in the synthesis of polycyclic compounds. For instance, nitroalkenes are well-established starting materials for the synthesis of various six-membered heterocycles through reactions like Michael additions and hetero-Diels–Alder reactions. These reactions allow for the formation of piperidines, tetrahydropyrans, and other fused heterocyclic systems.

In a similar vein, functionalized chromones are utilized in the synthesis of 2,3-heterofused chromones, which are hetero analogues of xanthone. These syntheses often involve the reaction of a functionalized chromone (B188151) with various nucleophiles to build additional heterocyclic rings onto the chromone core. The presence of a nitro group, as in this compound, is anticipated to influence the reactivity and regioselectivity of such cyclization reactions, offering pathways to novel polycyclic scaffolds.

Development of Diverse Chemical Scaffolds for Chemical Libraries

The chromanone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. This makes chromanone derivatives, including this compound, valuable cores for the development of chemical libraries for drug discovery and high-throughput screening.

The synthesis of diverse chemical scaffolds often relies on the ability to introduce a variety of substituents onto a central core. The chromanone structure allows for modification at several positions. By leveraging the reactivity of the 6-nitro group, which can be reduced to an amine and then further derivatized, a wide range of functionalities can be introduced. This, combined with reactions at other positions of the chromanone ring, enables the generation of a large number of structurally diverse molecules from a single starting material, a key strategy in combinatorial chemistry. The chromanone template has been successfully employed in drug design and development, indicating the potential of its derivatives in generating novel lead compounds.

Applications in Materials Science

The unique electronic and chemical properties of this compound also lend themselves to applications in materials science, where it can serve as a precursor to polymers and functional materials with enhanced properties.

Synthesis of Novel Monomers and Polymers

As a lactone, 2-chromanone is a cyclic ester that can potentially undergo ring-opening polymerization (ROP) to form polyesters. While specific studies on the ROP of this compound are not prevalent, the polymerization of other six-membered lactones is a well-established method for producing biodegradable and biocompatible polymers. The presence of the nitro group on the aromatic ring of this compound could influence the polymerizability of the lactone ring and would result in a functional polyester with pendant nitro groups.

These nitro groups could then be chemically modified post-polymerization to introduce other functionalities, leading to polymers with tailored properties. For example, reduction of the nitro groups to amines would yield a polymer with reactive sites for cross-linking or for the attachment of other molecules. Furthermore, the incorporation of aromatic and nitro functional groups into the polymer backbone can enhance the thermal and mechanical properties of the resulting material.

Precursors for Coatings with Enhanced Properties (e.g., UV protection, anti-corrosion)

Nitroaromatic compounds are known to absorb ultraviolet (UV) radiation. This property makes this compound a potential candidate as a precursor for UV-protective coatings. By incorporating this molecule into a polymer matrix, either as a monomer or as an additive, it could impart UV-shielding capabilities to the resulting coating. The combination of organic UV absorbers with inorganic materials like titania has been shown to create highly effective UV protective coatings.

While not directly studied for this compound, the general principle of using organic molecules with strong UV absorption for this purpose is well-documented. The chromanone structure itself may also contribute to the stability and performance of such coatings. Additionally, nitrogen-containing heterocyclic compounds have been investigated for their role as corrosion inhibitors, suggesting another potential application for derivatives of this compound in protective coatings for metals.

Components in Photochemical Applications and Light-Activated Materials

The nitro group in aromatic compounds can significantly influence their photochemical behavior. Nitroaromatic compounds can undergo various light-induced reactions, making them interesting components for photoresponsive or light-activated materials. For instance, the related compound 6-nitro-BIPS (a spiropyran) has been shown to initiate two-photon polymerization, highlighting the ability of the nitro-containing moiety to participate in photochemical processes.

The chromone core itself also possesses photochemical properties that have been utilized in the preparation of fluorescent probes and other light-interactive materials. The combination of the chromone and nitro functionalities in this compound suggests its potential use in the development of photochromic materials, where the molecule could reversibly change its structure and color upon exposure to light. Such materials have applications in optical data storage, smart windows, and sensors.

Role in Multi-component and Cascade Reactions

While specific examples detailing the use of this compound in multi-component reactions (MCRs) and cascade (or domino) reactions are not extensively documented in dedicated studies, the reactivity of its core structure can be inferred from related systems. beilstein-journals.orgbeilstein-journals.org MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the starting materials. rsc.org Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecules. nih.gov

The this compound scaffold possesses key features that make it a promising candidate for such reactions:

The Nitro Group: The strong electron-withdrawing nitro group activates the aromatic ring, making it more susceptible to nucleophilic aromatic substitution or influencing the regioselectivity of electrophilic additions. In cascade sequences, the nitro group can act as a directing group or a reactive handle that can be transformed in a later step (e.g., reduction to an amine). nih.gov For instance, in domino reactions involving chromones, a 3-(2-nitrobenzoyl) substituent has been shown to direct the regioselectivity of cyclization due to steric and electronic effects, a principle that could apply to cascades involving the this compound core. beilstein-journals.orgbeilstein-journals.org

The Dihydrocoumarin Lactone: The lactone ring can participate in reactions as an electrophile. It can undergo ring-opening upon nucleophilic attack, which can be the initiating step of a cascade sequence, unveiling new reactive functionalities.

A relevant example involving a similar scaffold is the enantioselective formal [2+4] annulation reaction between 3-nitro-3,4-dihydrocoumarins and ortho-quinone methide. rsc.org This reaction, catalyzed by a bifunctional squaramide, proceeds in a highly stereocontrolled cascade manner to produce complex chiral derivatives. rsc.org This demonstrates the potential of the nitro-dihydrocoumarin skeleton to serve as a valuable precursor in cascade reactions for building stereochemically rich molecules.

Table 1: Examples of Cascade Reactions Involving Related Chromanone and Dihydrocoumarin Scaffolds This table presents reactions with related structures to illustrate the potential reactivity of the this compound core.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Transformation | Reference |

| 3-Nitro-3,4-dihydrocoumarin | ortho-Quinone methide | Bifunctional Squaramide | Chiral masked quaternary α-amino acid derivative | Enantioselective [2+4] annulation | rsc.org |

| Hydroxymaleimide | 2-Hydroxynitrostyrene | Squaramide | Chiral chroman-fused pyrrolidinedione | Michael/Hemiketalization cascade | nih.gov |

| 3-(2-Nitrobenzoyl)chromone | Dimethyl acetone-1,3-dicarboxylate | DBU, Dioxane | Benzocoumarine | 1,4-addition / Ring cleavage / Knoevenagel / Lactonization | beilstein-journals.org |

Strategies for Diversity-Oriented Synthesis Using the this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules, which is highly valuable in drug discovery and chemical biology. nih.govnih.gov The this compound core is an excellent starting point for DOS due to its rigid scaffold and multiple points for diversification.

Strategies for employing the this compound core in DOS can be envisioned as follows:

Functionalization via the Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which then opens up a vast array of possible transformations. This newly formed amino group can be acylated, alkylated, sulfonated, or used to construct new heterocyclic rings, generating a library of diverse analogs. This approach leverages the nitro group as a "masked" amine, allowing for late-stage diversification. nih.govfrontiersin.org

Lactone Ring Manipulation: The dihydrocoumarin lactone can be subjected to various nucleophilic ring-opening reactions. Using a diverse set of nucleophiles (e.g., amines, alcohols, thiols), the lactone can be converted into a series of amides, esters, or thioesters, each bearing a different substituent. The resulting ring-opened products contain both a phenolic hydroxyl group and a new functional group, which can be used for further synthetic modifications, adding another layer of diversity.

Scaffold Modification: The core bicyclic structure itself can be modified. Following lactone ring-opening, intramolecular cyclization reactions can be designed to create novel heterocyclic systems fused to the aromatic ring. Furthermore, reactions at the C3 and C4 positions of the lactone ring, such as alkylation or condensation, can introduce additional stereocenters and points of structural variation.

By combining these approaches—modifying the nitro group, manipulating the lactone ring, and altering the core scaffold—a single starting material, this compound, can give rise to a large and structurally varied library of compounds suitable for high-throughput screening. researchgate.net

Table 2: Potential Diversification Points on the this compound Scaffold for DOS

| Position/Functional Group | Potential Reaction Type | Resulting Functionality / Structure |

| 6-Nitro Group | Reduction | 6-Amino group |

| Subsequent acylation/alkylation | Amides, secondary/tertiary amines | |

| Lactone Carbonyl (C2) | Nucleophilic ring-opening (Aminolysis) | Hydroxy-amides |

| Nucleophilic ring-opening (Alcoholysis) | Hydroxy-esters | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, etc. (influenced by nitro group) |

| Aliphatic Ring (C3/C4) | Enolate formation and alkylation | Substituted dihydrocoumarins |

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the separation and purity assessment of organic compounds like 6-Nitro-2-chromanone. By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, these techniques can effectively separate it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of chromanone derivatives. For the related isomer, 6-Nitro-4-chromanone, HPLC is the standard method for purity verification, often showing purities of 99% or higher. This indicates its high resolution and reliability for analyzing such compounds.

In a typical HPLC analysis for this compound, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes remspec.com. Detection is commonly performed using a UV-Vis detector, as the aromatic chromanone structure and the nitro group are strong chromophores.

Quantitative analysis via HPLC relies on the principle that the peak area or height in the chromatogram is directly proportional to the concentration of the analyte. ksu.edu.salongdom.org By constructing a calibration curve from standards of known concentrations, the precise concentration and purity of an unknown sample can be determined. ksu.edu.sadrawellanalytical.comjasco-global.com

Table 1: HPLC Purity Data for a Related Nitrochromanone Isomer

| Compound | Analytical Method | Reported Purity |

| 6-Nitro-4-chromanone | HPLC | ≥ 99% |

This data for a related isomer suggests the suitability and high precision of HPLC for the purity analysis of this compound.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, its applicability to this compound is questionable. Nitroaromatic compounds can exhibit thermal lability, meaning they may decompose at the high temperatures typically required for GC analysis (in the injector port and column). researchgate.netscielo.br Studies on related structures, such as certain quinones and nitrobenzoic acids, have shown decomposition at temperatures that overlap with standard GC operating conditions. scielo.brufba.br Such thermal degradation would lead to the appearance of extraneous peaks, the diminishment of the analyte peak, and ultimately, inaccurate and non-repeatable analytical results. Therefore, GC is generally not the preferred method for the analysis of nitro-substituted chromanones unless derivatization is performed to increase thermal stability, or specialized low-temperature injection techniques are used.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions in real-time. nih.gov In the synthesis of chromanone derivatives, such as 6-Nitro-2-pentylchroman-4-one, TLC is routinely used to track the progress of the reaction. nih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the starting materials. The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product (this compound), will appear and intensify. Visualization is typically achieved under UV light, which reveals the location of the UV-active compounds on the plate. This simple and cost-effective method allows a chemist to quickly determine the optimal reaction time and confirm the formation of the desired product before proceeding with workup and purification.

Quantitative Analytical Methods for Yield and Concentration Determination

Accurate determination of yield and concentration is critical for process optimization and quality control. While HPLC with a calibration curve is a standard approach, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative.

Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the concentration or purity of a sample with high precision, often without the need for an identical reference standard of the analyte. uic.edufujifilm.comemerypharma.comnih.gov The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. fujifilm.comemerypharma.com

To perform a qNMR analysis, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of an internal standard—a stable compound with known purity and non-overlapping proton signals. By comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, the exact molar quantity, and thus the purity or concentration, of the analyte can be calculated. This makes qNMR an invaluable tool for characterizing new batches of the compound and for accurately calculating reaction yields. nih.govnanalysis.com

Table 2: Comparison of Quantitative Methodologies

| Technique | Principle | Requirements | Advantages |

| HPLC | Comparison of peak area/height to a calibration curve. ksu.edu.sa | Analyte-specific reference standards of known purity. | High sensitivity and resolution for complex mixtures. |

| qNMR | Comparison of signal integrals to an internal standard. fujifilm.com | A certified internal standard; non-overlapping signals. | Primary ratio method; no identical reference standard needed. nih.gov |

Advanced Techniques for In-Situ Reaction Monitoring in Research Environments

To gain deeper insights into reaction kinetics, mechanisms, and endpoint determination, advanced in-situ (in the reaction vessel) techniques are employed. These methods provide real-time data on the chemical transformation as it occurs.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful process analytical technology for in-situ reaction monitoring. mdpi.com A robust fiber-optic probe is inserted directly into the reaction mixture, allowing for the continuous collection of infrared spectra. remspec.com For the synthesis of this compound, this technique could be used to:

Track Reactant Consumption: Monitor the decrease in the intensity of characteristic vibrational bands of the starting materials.

Monitor Product Formation: Observe the increase in the intensity of key vibrational bands of the this compound product, such as the lactone carbonyl stretch and the symmetric and asymmetric stretches of the nitro group.

Identify Intermediates: Potentially detect transient intermediate species that may form during the reaction, providing valuable mechanistic information. researchgate.net

This real-time data stream enables precise determination of reaction completion, helps identify any reaction stalls or deviations, and facilitates the optimization of reaction parameters such as temperature and catalyst loading.

Q & A

Q. How can computational chemistry predict the reactivity or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as nitro group electron-withdrawing behavior on the chromanone ring. Predict reaction pathways (e.g., electrophilic substitution) and compare with experimental data (e.g., Hammett plots). Validate computational models using crystallographic data or spectroscopic results .

Q. What strategies resolve contradictory data in literature regarding physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Replication : Reproduce synthesis and purification methods from conflicting studies.

- Comparative Analysis : Use differential scanning calorimetry (DSC) to verify melting points (e.g., NIST reports ±1°C accuracy).

- Purity Assessment : Quantify impurities via GC-MS or HPLC. Contradictions may arise from polymorphic forms or solvent residues .

Q. How to design experiments to study degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light, acidic/basic conditions, or elevated temperatures.

- Analytical Workflow : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine derivatives). Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Q. How to analyze the electronic effects of the nitro group on the chromanone ring using combined spectroscopic and computational methods?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λₘₐₓ shifts to assess conjugation changes.

- DFT Calculations : Map electrostatic potential surfaces to visualize electron density redistribution. Correlate with Hammett σ constants to quantify substituent effects .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., NIST, ACS journals) over secondary summaries. Use citation tools (e.g., Zotero) to track references and avoid unreliable platforms like *benchchem.com * .

- Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → stability testing). Assign tasks within teams to streamline workflow .

- Data Reporting : Follow IUPAC guidelines for compound naming and report spectral data with error margins (e.g., ±0.1 ppm for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.